Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
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Overview
Description
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is an organic compound with the molecular formula C14H16N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, an ethoxy group, and an amino group attached to an acrylate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate typically involves the reaction of ethyl cyanoacetate with 3-ethoxyaniline in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Common bases used in this reaction include sodium ethoxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylates with various functional groups.
Scientific Research Applications
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound can inhibit enzymes and disrupt cellular processes, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate can be compared with similar compounds such as:
Ethyl 2-Cyano-3-ethoxyacrylate: Similar structure but lacks the amino group.
Ethyl 2-Cyano-3-((2-oxoazepan-3-yl)amino)acrylate: Contains a different amino substituent.
Ethyl 2-Cyano-3-((6-methoxy-8-quinolyl)amino)acrylate: Features a quinoline ring instead of an ethoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3-ethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWZWFBTQHDMFZ-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473228 |
Source
|
Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909513-02-6 |
Source
|
Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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